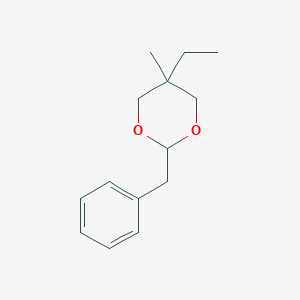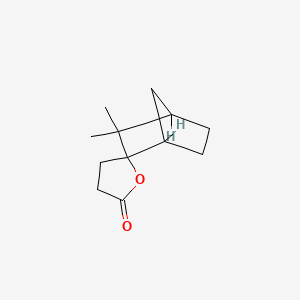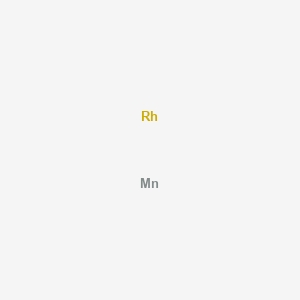
Cobalt;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high thermostability, and multivalent nature, while scandium is valued for its light weight and high melting point. The combination of these two metals can result in compounds with unique physical and chemical properties, making them useful in a variety of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt-scandium compounds typically involves the use of high-temperature solid-state reactions. One common method is the co-precipitation of cobalt and scandium salts, followed by calcination at high temperatures to form the desired compound. For example, cobalt and scandium nitrates can be co-precipitated using a base such as ammonium hydroxide, and the resulting hydroxides can be calcined at temperatures above 700°C to form cobalt-scandium oxides .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves the extraction of scandium from lateritic nickel-cobalt ores. The ores are subjected to high-pressure acid leaching, followed by solvent extraction and precipitation to isolate scandium. The isolated scandium can then be combined with cobalt through various chemical processes to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-scandium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt-scandium oxides can be reduced using hydrogen gas at high temperatures to form metallic cobalt and scandium. Additionally, these compounds can participate in substitution reactions where ligands in the coordination sphere of cobalt or scandium are replaced by other ligands .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-scandium compounds include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various ligands such as ammonia or ethylenediamine for substitution reactions. The reaction conditions typically involve high temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cobalt-scandium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt-scandium oxides with hydrogen gas can produce metallic cobalt and scandium, while oxidation reactions can yield higher oxides of cobalt and scandium .
Applications De Recherche Scientifique
Cobalt-scandium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions. In biology, cobalt-scandium compounds are studied for their potential use in medical imaging and drug delivery systems. In medicine, these compounds are being explored for their anticancer properties, particularly in the development of cobalt-based anticancer agents . In industry, cobalt-scandium compounds are used in the production of high-strength alloys and as components in solid oxide fuel cells .
Mécanisme D'action
The mechanism of action of cobalt-scandium compounds varies depending on their specific application. In catalysis, the compounds act by providing active sites for the adsorption and transformation of reactants. In medical applications, cobalt-scandium compounds can interact with biological molecules through coordination chemistry, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes are often studied using techniques such as X-ray crystallography and molecular modeling .
Comparaison Avec Des Composés Similaires
Cobalt-scandium compounds can be compared with other transition metal compounds, such as those containing iron, nickel, or titanium. Compared to iron compounds, cobalt-scandium compounds often exhibit higher thermal stability and magnetic properties. Compared to nickel compounds, cobalt-scandium compounds may offer unique catalytic properties due to the presence of scandium. Compared to titanium compounds, cobalt-scandium compounds can provide different electronic and structural properties, making them suitable for specific applications .
List of Similar Compounds:- Iron-cobalt compounds
- Nickel-cobalt compounds
- Titanium-cobalt compounds
- Manganese-cobalt compounds
Propriétés
Numéro CAS |
12017-10-6 |
|---|---|
Formule moléculaire |
CoSc3 |
Poids moléculaire |
193.80092 g/mol |
Nom IUPAC |
cobalt;scandium |
InChI |
InChI=1S/Co.3Sc |
Clé InChI |
IEHPKAIYCQERES-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Sc].[Sc].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
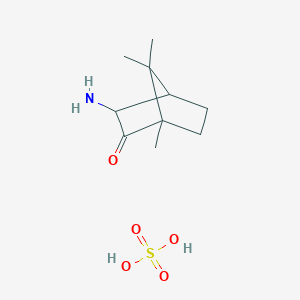
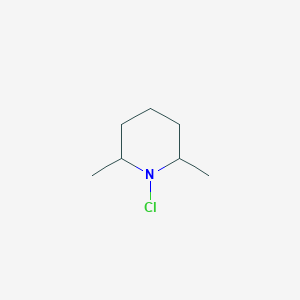
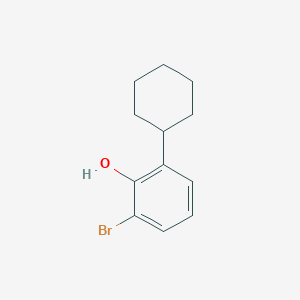
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
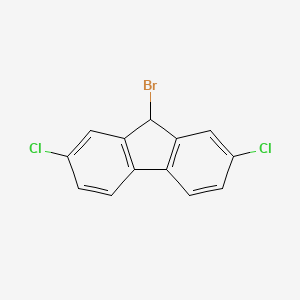
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

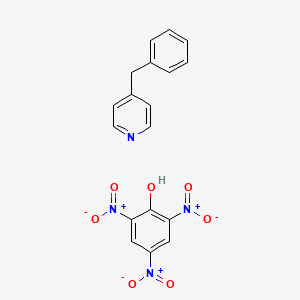
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

